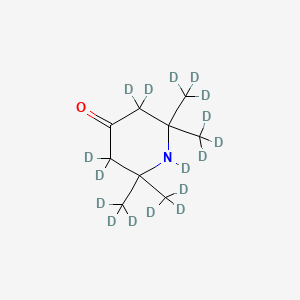
1-(Hydroxymethyl)cyclopropanol
Übersicht
Beschreibung
1-(Hydroxymethyl)cyclopropanol is a chemical compound with the CAS Number: 42082-92-8 . It has a molecular weight of 88.11 and its IUPAC name is 1-(hydroxymethyl)cyclopropanol .
Synthesis Analysis
The synthesis of cyclopropanols like 1-(Hydroxymethyl)cyclopropanol often involves reactions with carbenes or carbenoids . For example, the titanium (IV)isopropoxide-catalyzed reaction of esters with ethylmagnesium bromide can form 1-substituted cyclopropanols in high yields . Another method involves the addition of diverse organometallic reagents to 1-phenylsulfonylcyclopropanols .Molecular Structure Analysis
The InChI code for 1-(Hydroxymethyl)cyclopropanol is 1S/C4H8O2/c5-3-4(6)1-2-4/h5-6H,1-3H2 . This indicates that the molecule consists of 4 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
1-(Hydroxymethyl)cyclopropanol is an oil at room temperature . It has a storage temperature of -10 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Reactivity with Nucleophiles
1-(Hydroxymethyl)cyclopropanol demonstrates significant reactivity with various nucleophiles. This reactivity is described through an SN1 type reaction mechanism, involving the formation of a cyclopropaniminium ion as an intermediate. This property is crucial for understanding its behavior in chemical reactions and potential applications in organic synthesis (Tilborg, Steinberg, & Boer, 1974).
Source of Cyclopropanone
The compound can act as a precursor for cyclopropanone, a highly reactive intermediate in organic chemistry. For example, 1-acetoxycyclopropanol, a related compound, can be easily converted into cyclopropanone, highlighting the potential of these molecules as practical sources of cyclopropanone (Tilborg, Steinberg, & Boer, 1974).
Synthesis of 1-Alkynyl Cyclopropylamines
1-(Arylsulfonyl)cyclopropanol, a derivative of cyclopropanone, can be used to synthesize 1-alkynyl cyclopropylamines. This demonstrates its utility in creating novel chemical structures, potentially useful in various fields including medicinal chemistry (Liu, An, Jiang, & Chen, 2008).
Role in Synthesis of Difluorocyclopropane Nucleosides
Difluorinated cyclopropane nucleoside analogues, which have important applications in antiviral and anticancer research, can be synthesized starting from compounds like 1,3-dibenzyloxy-2-propanol, a molecule structurally related to 1-(Hydroxymethyl)cyclopropanol (Csuk & Thiede, 1999).
Ethylene Biosynthesis Research
1-Amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, closely related to 1-(Hydroxymethyl)cyclopropanol, has been prepared and used in the study of ethylene biosynthesis. This highlights its potential application in understanding and manipulating plant growth and development processes (Pirrung, Dunlap, & Trinks, 1989).
Synthesis of Alk-4-yn-1-ones
Alkynylation of cyclopropanols, a class of compounds including 1-(Hydroxymethyl)cyclopropanol, can be used to produce alk-4-yn-1-ones, valuable compounds in synthetic chemistry. This process extends the utility of cyclopropanols in organic synthesis (Murali, Rao, & Cha, 2015).
Safety And Hazards
The safety information for 1-(Hydroxymethyl)cyclopropanol includes several hazard statements: H226, H302, H319 . These indicate that the compound is flammable (H226), harmful if swallowed (H302), and causes serious eye irritation (H319) . Precautionary measures include avoiding ignition sources (P210), keeping the container tightly closed (P233), and wearing protective gloves/eye protection (P280) .
Zukünftige Richtungen
While specific future directions for 1-(Hydroxymethyl)cyclopropanol are not available, research into cyclopropanols and related compounds continues to be an active area of study. For instance, one study improved access to cyclopropanol by developing a route from highly available, cyclopropyl methyl ketone . This suggests that new synthetic routes and applications for 1-(Hydroxymethyl)cyclopropanol and similar compounds may be discovered in the future.
Eigenschaften
IUPAC Name |
1-(hydroxymethyl)cyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-4(6)1-2-4/h5-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQUXQVIOQVIKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579145 | |
| Record name | 1-(Hydroxymethyl)cyclopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hydroxymethyl)cyclopropanol | |
CAS RN |
42082-92-8 | |
| Record name | 1-(Hydroxymethyl)cyclopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(hydroxymethyl)cyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















